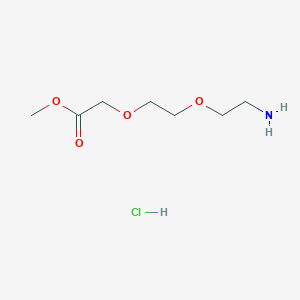
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride is a chemical compound with the molecular formula C7H16ClNO4. It is a derivative of acetic acid and is characterized by the presence of an aminoethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride typically involves the following steps:
Oxidation of Ethylene Glycol: Ethylene glycol is oxidized to produce glycolaldehyde.
Reaction with Aminoethanol: Glycolaldehyde reacts with aminoethanol to form 2-(2-aminoethoxy)ethanol.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but is optimized for large-scale production. The reactions are typically carried out in controlled environments to ensure high yield and purity. The final product is often purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Similar in structure but differs in the presence of a carboxylic acid group instead of an ester.
Methyl 2-(2-aminoethoxy)acetate: Lacks the additional ethoxy group present in Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C7H16ClNO4 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H |
InChI Key |
LJGPEQCMODSTPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


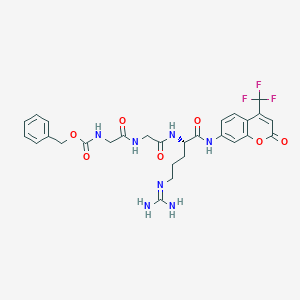

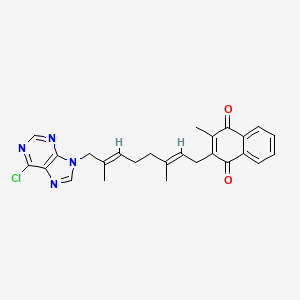
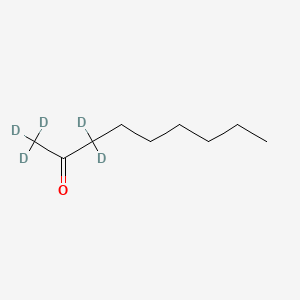
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
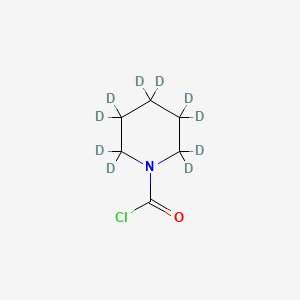

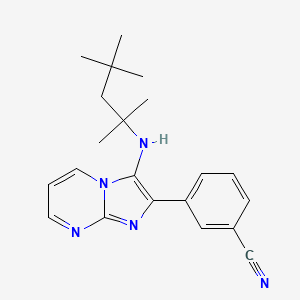
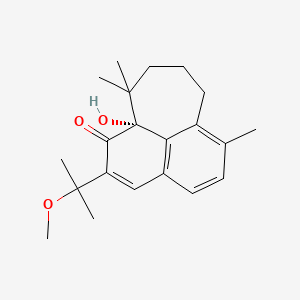
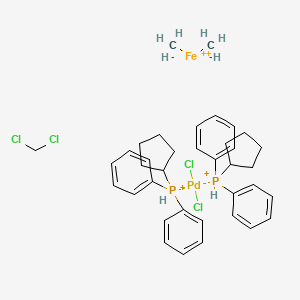
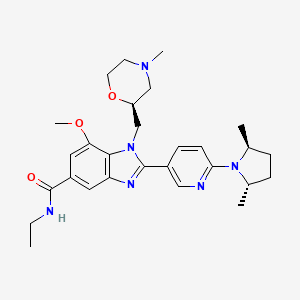
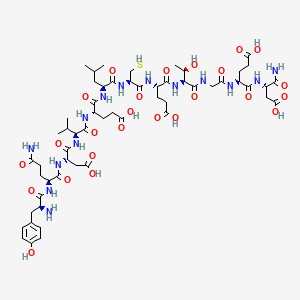
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
